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This document provides detailed application notes and protocols for the generation and

analysis of Caleosin knockout mutants in the model plant Arabidopsis thaliana. Caleosins are a

family of calcium-binding proteins associated with lipid droplets and the endoplasmic reticulum,

playing crucial roles in various physiological processes, including stress responses, oil

accumulation, and embryo development. Understanding their function through reverse genetics

is pivotal for fundamental plant biology and potential applications in agriculture and drug

development.

Introduction to Caleosins in Arabidopsis thaliana
Caleosins (CLO) are multifunctional proteins involved in oxylipin metabolism, biotic and abiotic

stress responses, and seed development.[1][2] In Arabidopsis, the Caleosin gene family

includes several members with both distinct and overlapping functions. For instance, RD20

(also known as CLO3) is induced by drought, salt, and abscisic acid (ABA) and is implicated in

stress-related signaling pathways involving both ABA and salicylic acid.[1][3] Other isoforms

like CLO1, CLO2, CLO4, and CLO6 are predominantly expressed in seeds and have roles in

oil accumulation and proper embryo development.[2][4]

Generating knockout mutants for specific Caleosin genes is a key strategy to elucidate their

precise biological roles. This can be achieved through established techniques such as T-DNA
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insertional mutagenesis and the more targeted CRISPR/Cas9 system.

Methods for Generating Caleosin Knockout Mutants
Two primary methods are widely used for generating knockout mutants in Arabidopsis thaliana:

T-DNA Insertional Mutagenesis: This classical reverse genetics approach relies on the

random insertion of a T-DNA fragment from Agrobacterium tumefaciens into the plant

genome.[5][6] Large populations of T-DNA insertion lines are available from stock centers

like the Arabidopsis Biological Resource Center (ABRC), allowing for the screening of

mutants for nearly any gene of interest.[5][7]

CRISPR/Cas9 Genome Editing: This powerful and precise technology allows for targeted

gene knockouts by creating double-strand breaks (DSBs) at specific genomic loci, which are

then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often

resulting in frameshift mutations.[8][9][10]

Experimental Workflow for Generating Knockout
Mutants
The general workflow for generating and confirming Caleosin knockout mutants is depicted

below.
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Caption: General experimental workflow for generating Caleosin knockout mutants.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12300353?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12300353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol for T-DNA Insertional Mutant Analysis
This protocol outlines the steps for identifying homozygous Caleosin knockout mutants from

publicly available T-DNA insertion lines.

1. Ordering T-DNA Insertion Lines:

Identify T-DNA insertion lines for your Caleosin gene of interest using resources like the

SIGnAL T-DNA Express tool.[5]

Order the corresponding seed stocks from the ABRC. Commonly used collections include

SALK, SAIL, and GABI-Kat lines.[7][11]

2. Plant Growth and DNA Extraction:

Sow the T3 generation seeds on soil or sterile growth medium.

After 2-3 weeks, collect leaf tissue from individual plants for genomic DNA extraction. A

simple and rapid DNA extraction method is often sufficient.[6]

3. Genotyping PCR:

Design three primers for each T-DNA line: a left primer (LP) and a right primer (RP) flanking

the insertion site, and a T-DNA left border primer (LB).[6] Primer design tools are available

online (e.g., T-DNA Primer Design Tool).

Perform two PCR reactions for each plant:

Reaction A (Wild-type allele): LP + RP. This will produce a product only in the presence of
the wild-type allele.
Reaction B (T-DNA insertion allele): LB + RP. This will produce a product only if the T-DNA
is inserted.

Analyze the PCR products by agarose gel electrophoresis.

Homozygous wild-type (WT): Band in Reaction A, no band in Reaction B.
Heterozygous (Het): Bands in both Reaction A and Reaction B.
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Homozygous mutant (ko): No band in Reaction A, band in Reaction B.

Protocol for CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a detailed procedure for generating Caleosin knockout mutants using

CRISPR/Cas9.

1. sgRNA Design and Vector Construction:

Identify suitable 20-bp target sequences (protospacers) in the coding region of your Caleosin

gene that are followed by the Protospacer Adjacent Motif (PAM), which is typically 'NGG' for

Streptococcus pyogenes Cas9.[8] The target should ideally be in an early exon to maximize

the chance of a functional knockout.

Synthesize two complementary oligos encoding the chosen protospacer sequence.

Anneal the oligos and clone them into a plant expression vector containing the Cas9

nuclease and an sgRNA scaffold, typically under the control of a U6 promoter.[8][12]

2. Arabidopsis Transformation:

Transform the resulting plasmid into Agrobacterium tumefaciens strain GV3101.

Transform Arabidopsis thaliana (Col-0 is a common ecotype) using the floral dip method.[12]

3. Selection and Screening of T1 Plants:

Select transgenic T1 plants by sowing the seeds on a selective medium (e.g., containing

hygromycin or kanamycin, depending on the vector's resistance marker).

Extract genomic DNA from the resistant T1 seedlings.

Amplify the region surrounding the target site by PCR and sequence the product to detect

the presence of insertions or deletions (indels).[8]

4. Generation of Homozygous, Cas9-Free Mutants:

Allow the T1 plants with confirmed mutations to self-pollinate and collect the T2 seeds.
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In the T2 generation, screen for plants that are homozygous for the desired mutation and

have segregated away the Cas9 transgene (to prevent further mutations). This can be done

by PCR genotyping for the mutation and the Cas9 gene.[13]

Data Presentation: Phenotypes of Caleosin
Knockout Mutants
The following tables summarize quantitative data from studies on Arabidopsis Caleosin

mutants.

Table 1: Seed Phenotypes of clo1 clo2 Double Mutants[4]

Genotype Oil Content (% of WT) Seed Weight (% of WT)

clo1 clo2 77-84% 87-90%

Table 2: Response of rd20 Mutants to Pathogens[14][15]

Genotype Pathogen Phenotype

rd20 Alternaria brassicicola
Enhanced propagation of the

fungus

rd20
Pseudomonas syringae pv

tomato

Reduced severity of damage

compared to wild type

Caleosin Signaling Pathways
Caleosins are involved in complex signaling networks, particularly in response to stress. The

RD20/CLO3 protein, for example, is implicated in pathways involving ABA, salicylic acid, and

G-protein signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://digitalcommons.unl.edu/biochemfacpub/123/
https://pubmed.ncbi.nlm.nih.gov/35419601/
https://pubmed.ncbi.nlm.nih.gov/25830533/
https://www.researchgate.net/publication/274401030_Involvement_of_the_caleosinperoxygenase_RD20_in_the_control_of_cell_death_during_Arabidopsis_responses_to_pathogens
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12300353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Signals

Signaling Cascade

Cellular Response

Drought

Abscisic Acid (ABA)

High Salinity Pathogen Infection

Salicylic Acid (SA)

RD20/CLO3

induces expression

GPA1 (G-protein α-subunit)

negatively regulates

Oxylipin Metabolism

peroxygenase activity

Stress Response Modulation of Cell Death Plant Defense

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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